Methyl 4-(1H-pyrazol-1-yl)benzoate
Overview
Description
Methyl 4-(1H-pyrazol-1-yl)benzoate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Structural and Molecular Studies
Methyl 4-(1H-pyrazol-1-yl)benzoate and its derivatives are extensively studied for their unique structural properties. One such study focuses on the complex hydrogen-bonded sheets and chains formed by these molecules. These studies reveal intricate details about molecular interactions and electronic structures, essential for understanding the compound's behavior in various applications (Portilla et al., 2007).
2. Supramolecular Structures
The formation of supramolecular structures through hydrogen bonding is a significant aspect of these compounds. Investigations into the molecular arrangements have shown diverse structural formations, ranging from one-dimensional chains to three-dimensional frameworks. This understanding is crucial for applications in material science and nanotechnology (Portilla et al., 2007).
3. Biological Evaluation as Inhibitors
Certain derivatives of this compound have been designed and evaluated for their potential as inhibitors, such as BRAFV600E inhibitors. These studies contribute significantly to the field of medicinal chemistry, offering insights into the development of new therapeutic agents (Qin et al., 2014).
4. Corrosion Inhibition Studies
The study of bipyrazolic-type organic compounds, including derivatives of this compound, has been conducted to understand their potential as corrosion inhibitors. These studies are crucial for applications in materials science, particularly in preventing material degradation (Wang et al., 2006).
5. Antimicrobial and Antifungal Activities
Research has also been conducted on the antimicrobial and antifungal activities of compounds related to this compound. This area of study is significant for developing new pharmaceuticals and understanding the interaction of these compounds with biological systems (Shah, 2014).
6. Catalysis and Polymer Studies
The role of this compound derivatives in catalysis, especially in cross-coupling reactions, is another area of research. These studies explore the potential of these compounds in synthetic chemistry and their applications in creating complex molecular structures (Ocansey et al., 2018).
Mechanism of Action
Target of Action
Methyl 4-(1H-pyrazol-1-yl)benzoate is a pyrazole derivative that has been evaluated as an inhibitor of the BRAFV600E . BRAFV600E is a mutant form of the protein B-Raf, which plays a key role in regulating the MAPK/ERK signaling pathway .
Mode of Action
The compound interacts with its target, BRAFV600E, inhibiting its activity . This inhibition disrupts the MAPK/ERK signaling pathway, leading to changes in cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK signaling pathway . This pathway is crucial for cell division and differentiation. By inhibiting BRAFV600E, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have been shown to have good absorption, which is necessary for oral administration
Result of Action
The inhibition of BRAFV600E by this compound leads to disruption of the MAPK/ERK signaling pathway . This can result in decreased cell proliferation and increased cell death, potentially making this compound useful in the treatment of diseases characterized by overactive MAPK/ERK signaling, such as certain types of cancer .
Properties
IUPAC Name |
methyl 4-pyrazol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOPDJQWCXROJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359574 | |
Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-29-0 | |
Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.